Ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate
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Overview
Description
Ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a pyrazolidine ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate typically involves the reaction of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolidine derivatives
Scientific Research Applications
Ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate
- Ethyl 5-(4-methoxyphenyl)pyrazolidine-3-carboxylate
- Ethyl 5-(4-nitrophenyl)pyrazolidine-3-carboxylate
Uniqueness
Ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)12-7-11(15-16-12)10-5-3-9(8-14)4-6-10/h3-6,11-12,15-16H,2,7H2,1H3 |
InChI Key |
MXGOVYDLANYZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(NN1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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